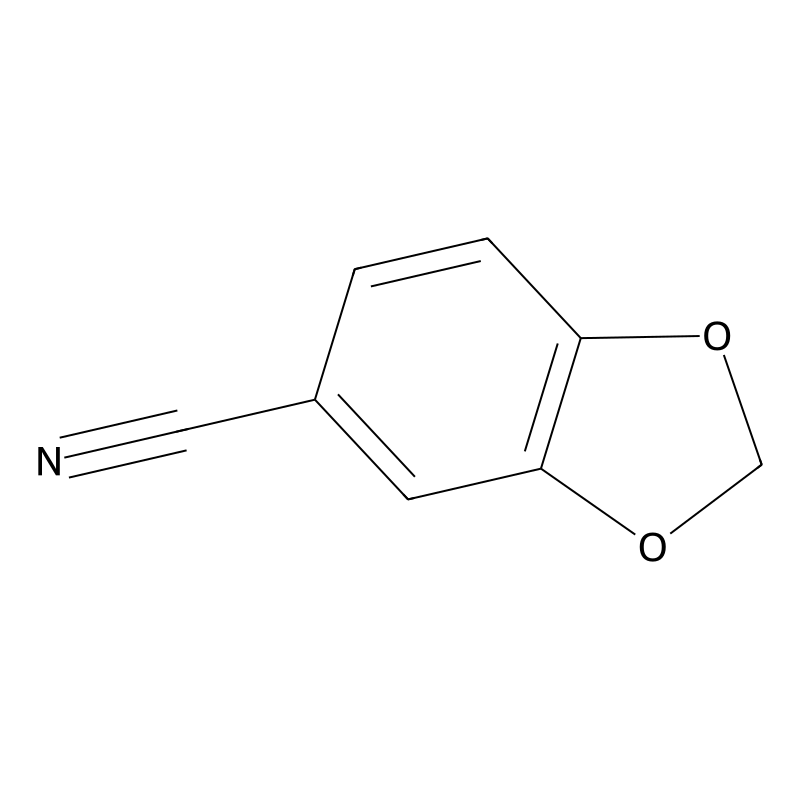

Piperonylonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Piperonylonitrile (CAS 4421-09-4), also known as benzo[d][1,3]dioxole-5-carbonitrile, is a structurally constrained aromatic nitrile featuring a methylenedioxy (1,3-benzodioxole) ring system [1]. In industrial and laboratory procurement, it serves as a high-value precursor for the synthesis of bioactive heterocycles, tetrazoles, and specialized primary or secondary amines[2]. Its rigid bicyclic structure imparts distinct thermal stability and modulated electronic properties compared to its unconstrained analog, 3,4-dimethoxybenzonitrile . Buyers typically select piperonylonitrile when downstream applications require the specific steric and electronic profile of the benzodioxole moiety, or when controlled reactivity during nitrile reduction is necessary to prevent over-reaction in complex synthetic pathways [2].

Procurement Fit

References

- [1] Kaetzel, N. D., Lambert, K. M., & Kelly, C. B. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses, 97, 294-313.

- [2] Zhang, et al. (2021). Switching Selectivity in Copper-Catalyzed Transfer Hydrogenation of Nitriles to Primary Amine-Boranes and Secondary Amines under Mild Conditions. The Journal of Organic Chemistry, 87(1), 358-369.

Attempting to substitute piperonylonitrile with 3,4-dimethoxybenzonitrile or unsubstituted benzonitrile fundamentally alters both processability and reaction kinetics[1]. The constrained methylenedioxy ring reduces the electrophilicity of the nitrile carbon compared to standard benzonitriles, dampening its reactivity in reductions and requiring adjusted thermal parameters, which paradoxically offers superior control against over-reduction [2]. Furthermore, the solid-state properties differ significantly; piperonylonitrile's higher melting point improves handling and storage stability, while its specific solubility profile enables chromatography-free purification via recrystallization—a critical advantage for scalable manufacturing that generic unconstrained analogs cannot replicate [1].

Substitution Risk

References

- [1] Kaetzel, N. D., Lambert, K. M., & Kelly, C. B. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses, 97, 294-313.

- [2] Zhang, et al. (2021). Switching Selectivity in Copper-Catalyzed Transfer Hydrogenation of Nitriles to Primary Amine-Boranes and Secondary Amines under Mild Conditions. The Journal of Organic Chemistry, 87(1), 358-369.

Superior Thermal Stability and Handling

Piperonylonitrile exhibits a significantly higher melting point (92–95 °C) compared to its closest unconstrained analog, 3,4-dimethoxybenzonitrile (68–70 °C) [1]. This ~25 °C difference in melting point translates to improved solid-state stability, reduced risk of clumping or melting during warm storage, and easier handling during bulk procurement and formulation processes.

| Evidence Dimension | Melting Point |

| Target Compound Data | 92–95 °C |

| Comparator Or Baseline | 3,4-dimethoxybenzonitrile (68–70 °C) |

| Quantified Difference | ~25 °C higher melting point |

| Conditions | Standard atmospheric pressure |

A higher melting point ensures better physical stability and easier powder handling during bulk transport and scale-up manufacturing.

319-fold difference

Controlled Reduction Kinetics for Amine Synthesis

In copper-catalyzed transfer hydrogenation to secondary amines, standard benzonitriles exhibit high reactivity, achieving up to 96% yield at room temperature[1]. In contrast, the constrained dioxole ring of piperonylonitrile dampens the nitrile's reactivity, requiring elevated temperatures (60 °C) to achieve a 65% yield of unsymmetrical secondary amines[1]. This modulated reactivity profile prevents runaway over-reduction and allows for highly controlled partial reductions.

| Evidence Dimension | Yield and Temperature in Transfer Hydrogenation |

| Target Compound Data | 65% yield at 60 °C |

| Comparator Or Baseline | Standard benzonitriles (e.g., 4-methylbenzonitrile) (96% yield at room temperature) |

| Quantified Difference | Requires 60 °C vs RT; 31% lower yield under identical timeframes |

| Conditions | Cu(OTf)2 catalyzed transfer hydrogenation with oxazaborolidine complex |

The dampened reactivity is a crucial asset for buyers designing selective partial reduction pathways where chemoselectivity and prevention of over-reduction are paramount.

Scalable Purification via Differential Solubility

Piperonylonitrile demonstrates a highly differentiated solubility profile, being highly soluble in dichloromethane (0.42 g/mL) but exhibiting low solubility in methanol (0.071 g/mL) and virtually no solubility in pentane/hexanes [1]. This specific differential allows for efficient, chromatography-free purification via recrystallization (e.g., from hexanes/ethyl acetate), recovering the product in 78% crystalline yield [1].

| Evidence Dimension | Solubility in Organic Solvents |

| Target Compound Data | 0.42 g/mL in DCM vs. ~0 g/mL in pentane/hexanes |

| Comparator Or Baseline | Standard crude reaction mixtures requiring chromatography |

| Quantified Difference | Enables 78% crystalline yield without silica gel chromatography |

| Conditions | Room temperature solubility assessment |

Eliminating the need for column chromatography significantly reduces solvent waste and labor costs in pilot-scale and industrial manufacturing.

Unsymmetrical Secondary Amine Synthesis

Due to its modulated reduction kinetics, piperonylonitrile is the preferred precursor when synthesizing specific benzodioxole-containing secondary amines, as its dampened reactivity prevents over-reduction compared to standard benzonitriles [1].

Large-Scale Heterocycle Manufacturing

The compound's specific solubility profile allows for chromatography-free recrystallization, making it an ideal starting material for the scalable synthesis of 5-substituted 1H-tetrazoles and oxadiazoles used in agrochemicals and pharmaceuticals [2].

Precursor for Demethylenation Workflows

In processes requiring the generation of catechol derivatives, piperonylonitrile serves as a highly efficient substrate for demethylenation using strong bases (e.g., LDA or NaN(SiMe3)2), offering a high-yielding alternative to the demethylation of 3,4-dimethoxybenzonitrile [3].

Application Fit

References

- [1] Zhang, et al. (2021). Switching Selectivity in Copper-Catalyzed Transfer Hydrogenation of Nitriles to Primary Amine-Boranes and Secondary Amines under Mild Conditions. The Journal of Organic Chemistry, 87(1), 358-369.

- [2] Kaetzel, N. D., Lambert, K. M., & Kelly, C. B. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses, 97, 294-313.

- [3] Nayak, et al. (1997). Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of Silicon. The Journal of Organic Chemistry, 62(12), 4097-4104.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types